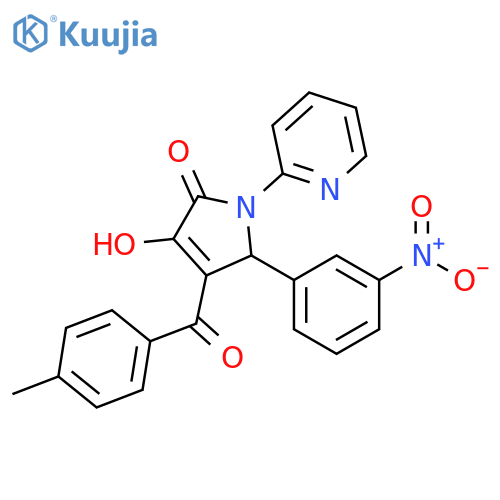

Cas no 307541-87-3 (3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one)

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one 化学的及び物理的性質

名前と識別子

-

- 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

- 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(2-pyridinyl)-

- AKOS005629153

- 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

- F1065-0107

- 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

- HMS649A12

- CHEMBL1327777

- AKOS001626953

- AB00673127-01

- (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione

- 307541-87-3

-

- インチ: 1S/C23H17N3O5/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-4-6-17(13-16)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,28H,1H3

- InChIKey: KORSRGSVPLWDNL-UHFFFAOYSA-N

- SMILES: N1(C2=NC=CC=C2)C(C2=CC=CC([N+]([O-])=O)=C2)C(C(=O)C2=CC=C(C)C=C2)=C(O)C1=O

計算された属性

- 精确分子量: 415.11682065g/mol

- 同位素质量: 415.11682065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 31

- 回転可能化学結合数: 3

- 複雑さ: 753

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- XLogP3: 4

じっけんとくせい

- 密度みつど: 1.436±0.06 g/cm3(Predicted)

- Boiling Point: 605.4±55.0 °C(Predicted)

- 酸度系数(pKa): 4.50±1.00(Predicted)

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1065-0107-30mg |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1065-0107-10mg |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1065-0107-40mg |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1065-0107-5μmol |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1065-0107-20mg |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1065-0107-2μmol |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1065-0107-2mg |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1065-0107-100mg |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1065-0107-4mg |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1065-0107-15mg |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

307541-87-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-oneに関する追加情報

Comprehensive Analysis of 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 307541-87-3)

The compound 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 307541-87-3) is a highly specialized organic molecule with a unique structural framework. Its complex name reflects the presence of multiple functional groups, including a hydroxyl group, a methylbenzoyl moiety, a nitrophenyl group, and a pyridin-2-yl substituent. These features make it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. The compound's pyrrol-2-one core is particularly noteworthy, as it is a common scaffold in bioactive molecules.

In recent years, the demand for novel heterocyclic compounds like 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has surged due to their potential applications in drug discovery. Researchers are increasingly focusing on nitrogen-containing heterocycles, as they exhibit diverse biological activities. This compound, with its nitrophenyl and pyridinyl groups, could be a candidate for developing new therapeutic agents. Its hydroxy and carbonyl functionalities further enhance its reactivity, making it a versatile intermediate in organic synthesis.

The synthesis of CAS No. 307541-87-3 involves multi-step reactions, often starting from readily available precursors like 4-methylbenzoyl chloride and 3-nitrophenylacetic acid. The incorporation of the pyridin-2-yl group typically requires palladium-catalyzed cross-coupling reactions, a hotspot in modern synthetic chemistry. This aligns with the growing trend of using transition metal catalysis to construct complex molecules efficiently. The compound's pyrrolone ring is formed via cyclization, a strategy widely employed in the synthesis of five-membered heterocycles.

From an analytical perspective, 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the presence of its distinct functional groups and provide insights into its molecular geometry. The nitro group in particular is easily identifiable via IR spectroscopy, a topic frequently searched by chemistry students and professionals alike.

Applications of this compound extend beyond pharmaceuticals. Its conjugated system and electron-withdrawing groups make it a potential candidate for organic electronics, such as OLED materials or photovoltaic devices. This ties into the broader interest in sustainable energy solutions, a highly searched topic in scientific and engineering communities. The compound's ability to absorb UV-visible light could also be exploited in photocatalysis, another area gaining traction in green chemistry.

Stability and storage conditions for CAS No. 307541-87-3 are critical considerations. The hydroxy group and nitro functionality may influence its sensitivity to light and moisture, necessitating storage under inert conditions. This aspect is often overlooked in literature but is crucial for reproducibility—a key concern in modern research, as evidenced by the increasing searches for compound storage best practices.

In conclusion, 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one represents a fascinating case study in the design of multifunctional heterocycles. Its structural complexity and potential applications align perfectly with current trends in medicinal chemistry, materials science, and catalysis. As research continues to explore the boundaries of organic synthesis, compounds like this will undoubtedly play a pivotal role in shaping future innovations.

307541-87-3 (3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one) Related Products

- 333778-22-6(<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e)

- 2228687-61-2(1-methyl-3-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-5-amine)

- 426842-86-6(Quinoline, 4-chloro-3-fluoro-6-methoxy-)

- 922005-85-4(3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)

- 1021208-30-9(N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide)

- 1805596-18-2(Ethyl 3-bromo-4-cyano-2-formylbenzoate)

- 2024300-94-3(methyl 2-sulfobutanoate)

- 1351597-40-4(N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-2-4-(propan-2-ylsulfanyl)phenylacetamide)

- 2228787-23-1(tert-butyl 2-(2,6-difluoro-4-methylphenyl)piperazine-1-carboxylate)